

In Vitro Characterization of FR-58664: A Technical Guide

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Compound of Interest

Compound Name: **FR 58664**

Cat. No.: **B1219914**

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Abstract

FR-58664, also known as FK-664, is a novel cardiotonic agent with positive inotropic and chronotropic effects. This document provides a comprehensive overview of the available in vitro characterization of FR-58664, summarizing its pharmacological effects, detailing experimental methodologies, and visualizing its proposed mechanism of action. The information presented is compiled from published scientific literature to support further research and development of this compound.

Introduction

FR-58664, chemically identified as 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-(mesitylimino)-3-methyl-3,4-dihydropyrimidin-2(1H)-one, has demonstrated significant cardiovascular activity in preclinical studies. Its primary mechanism of action appears to involve the modulation of calcium influx in cardiac cells, leading to enhanced contractility and heart rate. Additionally, there are indications that FR-58664 may possess leukotriene inhibitory properties, suggesting a broader pharmacological profile. This guide synthesizes the key in vitro findings to provide a clear understanding of its cellular and molecular effects.

Pharmacological Profile

The *in vitro* pharmacological effects of FR-58664 are primarily centered on its cardiotonic activities. Key findings from electrophysiological and isolated tissue studies are summarized below.

Electrophysiological Effects on Cardiac Tissue

Studies on isolated cardiac preparations have revealed the direct effects of FR-58664 on myocardial and pacemaker cells.

Table 1: Summary of Electrophysiological Effects of FR-58664 on Guinea Pig Ventricular Muscle[1]

Parameter	Concentration ($\mu\text{mol/L}$)	Observed Effect
Contractile Force	> 3	Increase
Time to Peak Tension	> 3	Shortening
Action Potential (Early Plateau)	> 3	Slight Elevation
Slow Inward Current	Not specified	No effect

Table 2: Summary of Electrophysiological Effects of FR-58664 on Rabbit Sino-Atrial Node Pacemaker Cells[1]

Parameter	Concentration ($\mu\text{mol/L}$)	Observed Effect
Phase 4 Depolarization	1 - 10	Dose-dependent acceleration
Spontaneous Firing Cycle Length	1 - 10	Shortening

Comparative Potency

In an *ex vivo* dog heart-lung preparation, FR-58664 demonstrated significantly higher potency compared to the known cardiotonic agent, enoximone.

Table 3: Comparative Cardiotonic Potency of FR-58664[2]

Compound	Effective Concentration for Cardiac Function Restoration	Relative Potency
FR-58664	1 µg/mL	~10x
Enoximone	10 µg/mL	1x

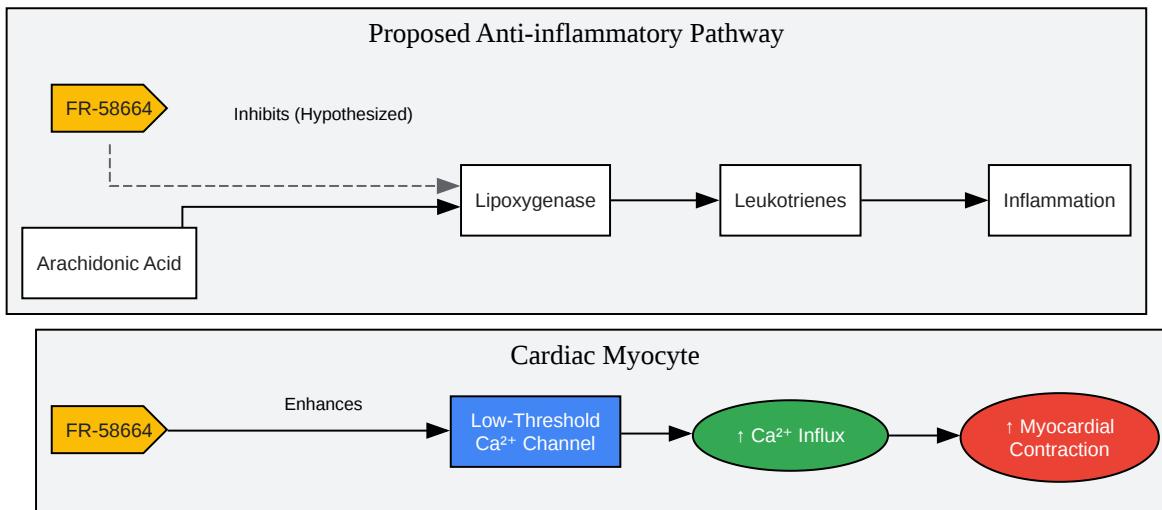
Note: Specific IC50, EC50, and Ki values for FR-58664 are not readily available in the public scientific literature.

Proposed Mechanism of Action

The available data suggests that FR-58664 exerts its cardiotonic effects primarily through the enhancement of trans-sarcolemmal calcium influx in cardiac myocytes. This is supported by the observation that its positive inotropic effects are abolished in a low-calcium medium[1]. The mechanism appears to be independent of the dihydropyridine-sensitive (L-type) calcium channels, suggesting an interaction with a low-threshold calcium channel population[1].

Furthermore, FR-58664 has been classified as a potential leukotriene inhibitor. Leukotrienes are inflammatory mediators that can also influence cardiovascular function. Inhibition of the leukotriene pathway could contribute to the overall cardiovascular effects of FR-58664, potentially through anti-inflammatory actions or direct effects on vascular tone. However, direct evidence and quantitative data on its leukotriene-modulating activity are currently lacking in the reviewed literature.

Signaling Pathway Diagram



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Caption: Proposed mechanism of action for FR-58664 in cardiac myocytes.

Experimental Protocols

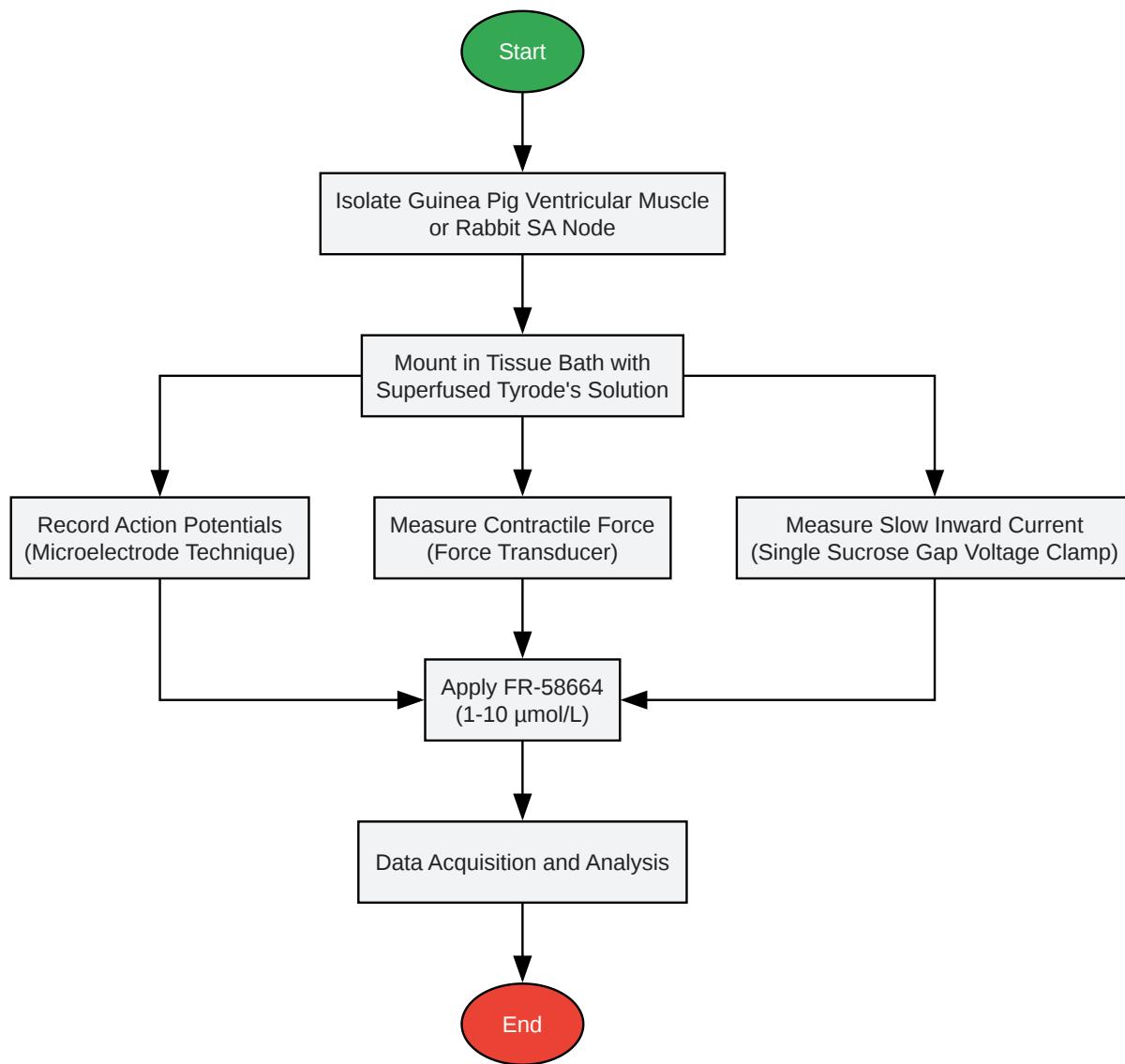
This section details the methodologies employed in the key *in vitro* studies cited in this guide.

Electrophysiological Studies in Isolated Cardiac Tissues[1]

- Tissue Preparation:
 - Guinea pig ventricular papillary muscles and rabbit sino-atrial node preparations were isolated and placed in a tissue bath.
 - The preparations were superfused with a modified Tyrode's solution, gassed with 95% O₂ and 5% CO₂, and maintained at a constant temperature.
- Electrophysiological Recordings:

- Standard microelectrode techniques were used to record transmembrane action potentials.
- For ventricular muscles, preparations were stimulated at a frequency of 0.5-1.0 Hz.
- Contractile force was measured isometrically using a force-displacement transducer.
- Voltage Clamp Studies:
 - A single sucrose gap voltage clamp method was used to measure the slow inward current in guinea pig papillary muscles.
 - The holding potential was set at -40 mV.
- Drug Application:
 - FR-58664 was dissolved in a suitable solvent and added to the superfusing solution at concentrations ranging from 1 to 10 μ mol/L.

Experimental Workflow for Electrophysiology



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Caption: Experimental workflow for electrophysiological characterization.

Discussion and Future Directions

The available *in vitro* data clearly establishes FR-58664 as a potent cardiotonic agent. Its mechanism of action, involving the enhancement of calcium influx through a pathway distinct from L-type channels, presents an interesting avenue for the development of novel inotropic

drugs. The ten-fold higher potency compared to enoximone in a heart-lung model underscores its potential therapeutic efficacy[2].

However, a significant gap exists in the understanding of its complete pharmacological profile. The suggestion of leukotriene inhibitory activity warrants further investigation through specific enzymatic and receptor binding assays to determine IC₅₀ and Ki values. A more detailed characterization of the specific low-threshold calcium channel subtype modulated by FR-58664 would provide a more precise understanding of its mechanism.

Future *in vitro* studies should focus on:

- Quantitative assessment of FR-58664's inhibitory activity on 5-lipoxygenase and other key enzymes in the leukotriene synthesis pathway.
- Radioligand binding studies to determine its affinity for cysteinyl leukotriene and other relevant receptors.
- Patch-clamp studies on isolated cardiomyocytes to further characterize its effects on specific ion channels.
- Comprehensive phosphodiesterase inhibition profiling to confirm or rule out off-target effects.

Conclusion

FR-58664 is a promising cardiotonic agent with a distinct *in vitro* pharmacological profile characterized by positive inotropic and chronotropic effects mediated by enhanced calcium influx. While the current data provides a strong foundation for its cardiovascular properties, further in-depth *in vitro* characterization is necessary to fully elucidate its molecular mechanisms and potential as a therapeutic agent. The exploration of its hypothesized leukotriene inhibitory activity could reveal additional therapeutic applications.

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References

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